Ethyl methylphenylglycidate, also known as strawberry aldehyde, is an organic compound used in the flavor industry in artificial fruit flavors, particularly strawberry. It contains two functional groups, an ester and an epoxide. Despite its common name, it lacks the presence of an aldehyde.
Synthesis Analysis
Ethyl methylphenylglycidate is usually prepared by the condensation of acetophenone and the ethyl ester of monochloroacetic acid in the presence of a base, in a reaction known as the Darzens condensation. The first known synthesis of ethyl methylphenylglycidate was reported in 1905 by Rainer Ludwig Claisen. Today, it is synthesized by a method reported in 1961 by Keiiti Sisido, Osamu Nakanisi, and Hitosi Nozaki at Kyoto University (Japan).
Molecular Structure Analysis
Ethyl methylphenylglycidate is an aromatic organic compound with two functional groups, an ester and an epoxide. It contains two asymmetric centers.
Chemical Reactions Analysis
The compound is usually prepared by the condensation of acetophenone and the ethyl ester of monochloroacetic acid in the presence of a base.
Physical And Chemical Properties Analysis
Ethyl methylphenylglycidate is a colorless liquid that is insoluble in water. It has a density of 1.1±0.1 g/cm3, a boiling point of 273.5±30.0 °C at 760 mmHg, and a flash point of 109.4±19.2 °C.
Insoluble (<1 mg/ml at 68° F) (NTP, 1992) SOL IN 3 VOLUMES OF 60% ALCOHOL 1:3 & MORE IN 70% ALCOHOL; 1:2 IN 80% ALC; INSOL IN WATER; SOL IN MOST ORGANIC SOLVENTS Insoluble in water, glycerol; Soluble in propylene glycol, fixed oils Soluble (in ethanol)
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